BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for 4-lodbutan-
1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-iodobutan-1-ol

Cat. No.: B2624619

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-iodobutan-1-ol as a
versatile alkylating agent in organic synthesis. This bifunctional molecule, featuring a primary
alcohol and a reactive primary iodide, serves as a valuable building block for the introduction of
a 4-hydroxybutyl moiety into a variety of organic scaffolds. Its applications span the synthesis
of ethers, amines, and carbon-carbon bond formation, with notable utility in the development of
active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Reactivity

4-lodbutan-1-ol is a colorless to light yellow liquid with a molecular weight of 200.02 g/mol .[3]
The presence of both a hydroxyl group and an iodine atom on a flexible four-carbon chain
allows for a range of chemical transformations. The carbon-iodine bond is relatively weak,
making the iodide an excellent leaving group for nucleophilic substitution reactions.[3]
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Property Value Reference
Molecular Formula CaHolO [4]
Molecular Weight 200.02 g/mol [3114]
Boiling Point 72 °C [3]

Density 1.803 + 0.06 g/cm3 (Predicted) [3]

Storage 2-8°C, protect from light [5]

Applications in Organic Synthesis
O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers, and 4-
iodobutan-1-ol is an excellent substrate for this reaction. The hydroxyl group of a phenol or an
alcohol is deprotonated with a base to form a nucleophilic alkoxide, which then displaces the
iodide from 4-iodobutan-1-ol in an SN2 reaction.

Experimental Protocol: Synthesis of 4-(p-Tolyloxy)butan-1-ol

This protocol details the synthesis of 4-(p-tolyloxy)butan-1-ol via the Williamson ether
synthesis, reacting p-cresol with 4-iodobutan-1-ol.

Materials:

p-Cresol

4-lodbutan-1-ol

Sodium hydroxide (NaOH)

Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution
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e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

To a solution of p-cresol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) at room
temperature.

e Stir the mixture for 30 minutes.
e Add 4-iodobutan-1-ol (1.2 eq) to the reaction mixture.
e Heat the reaction to 80°C and stir for 12 hours.

 After cooling to room temperature, quench the reaction with saturated aqueous NHaCl
solution.

o Extract the mixture with diethyl ether (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous MgSQOas, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford 4-(p-
tolyloxy)butan-1-ol.

Reactant Reactant Temperat ) .
Base Solvent Time Yield
1 2 ure
4-lodbutan- )
p-Cresol Lol NaOH DMF 80°C 12 h High
-0
N-Alkylation

4-lodbutan-1-ol is an effective reagent for the N-alkylation of primary and secondary amines, as
well as other nitrogen-containing heterocycles. This reaction is fundamental in the synthesis of
many pharmaceutical compounds.
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Experimental Protocol: Synthesis of N-(4-Hydroxybutyl)phthalimide

This protocol describes the N-alkylation of phthalimide with 4-iodobutan-1-ol, a key step in the
Gabriel synthesis of primary amines.

Materials:

Phthalimide

4-lodbutan-1-ol

Potassium carbonate (K2COs)

Acetone

Procedure:

To a suspension of phthalimide (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add 4-
iodobutan-1-ol (1.2 eq).

o Reflux the reaction mixture for 4 hours.
e Cool the mixture to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Recrystallize the crude product from ethanol to yield N-(4-hydroxybutyl)phthalimide.

Reactant Reactant
1 2

Base Solvent Condition Time Yield

Phthalimid 4-lodbutan-

K2COs Acetone Reflux 4 h High
e 1-ol

C-Alkylation of Active Methylene Compounds

Carbon nucleophiles, such as enolates derived from active methylene compounds, can be
alkylated with 4-iodobutan-1-ol to form new carbon-carbon bonds. This is a powerful tool for

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

constructing more complex carbon skeletons.

Experimental Protocol: Synthesis of Diethyl 2-(4-hydroxybutyl)malonate

This protocol details the C-alkylation of diethyl malonate with 4-iodobutan-1-ol.

Materials:

Diethyl malonate

4-lodbutan-1-ol

Sodium ethoxide (NaOEt)

Ethanol (EtOH)

Hydrochloric acid (HCI)

Procedure:

e Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute
ethanol.

 To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

« Stir the mixture for 30 minutes to ensure complete formation of the enolate.

e Add 4-iodobutan-1-ol (1.1 eq) and reflux the mixture for 6 hours.

 After cooling, neutralize the reaction mixture with dilute HCI.

e Remove the ethanol under reduced pressure.

o Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous
Naz2S0a.

o Concentrate the organic layer and purify the product by vacuum distillation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/product/b2624619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Reactant Reactant

a . Base Solvent Condition Time Yield
Diethyl 4-lodbutan-

NaOEt EtOH Reflux 6h Good
malonate 1-ol

Intramolecular Cyclization: Synthesis of Tetrahydrofuran

In the presence of a strong base, the hydroxyl group of 4-iodobutan-1-ol can act as an internal
nucleophile, displacing the iodide to form the cyclic ether, tetrahydrofuran (THF).

Experimental Protocol: Synthesis of Tetrahydrofuran

This protocol outlines the base-mediated intramolecular cyclization of 4-iodobutan-1-ol.
Materials:

e 4-lodbutan-1-ol

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

Procedure:

To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2
eq) in anhydrous THF.

e Cool the suspension to 0°C in an ice bath.

¢ Slowly add a solution of 4-iodobutan-1-ol (1.0 eq) in anhydrous THF to the suspension.
» Allow the reaction mixture to warm to room temperature and stir for 2 hours.

o Carefully quench the reaction by the slow addition of water at 0°C.

o Separate the organic layer and wash the aqueous layer with diethyl ether.
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o Combine the organic layers, dry over anhydrous MgSQOa, and carefully distill to obtain

tetrahydrofuran.
Temperatur .
Reactant Base Solvent Time Product
e
4-lodbutan-1- Tetrahydrofur
| NaH THF 0°Cto RT 2h
0 an

Application in Drug Development

4-lodbutan-1-ol is a valuable precursor in the synthesis of various pharmaceutical agents. For
instance, the 4-hydroxybutyl moiety introduced by this reagent can be found in analogues of
the anticancer drug Busulfan. The synthesis of these analogues often involves the alkylation of
a suitable nucleophile with a bifunctional butene derivative, which can be prepared from 4-
iodobutan-1-ol.

Visualized Workflows and Pathways
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Caption: General workflow for alkylation reactions using 4-iodobutan-1-ol.

Intramolecular Cyclization Pathway
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Caption: Pathway for the intramolecular cyclization of 4-iodobutan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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